REACTION_CXSMILES
|
CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[K+].[K+].[CH:41]1([B-](F)(F)F)[CH2:43][CH2:42]1.[K+].Cl[C:50]1[CH:51]=[C:52]2[C:57](=[C:58]([CH:60]=[O:61])[CH:59]=1)[O:56][C:55]([CH3:63])([CH3:62])[CH2:54][CH2:53]2>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:41]1([C:50]2[CH:51]=[C:52]3[C:57](=[C:58]([CH:60]=[O:61])[CH:59]=2)[O:56][C:55]([CH3:63])([CH3:62])[CH2:54][CH2:53]3)[CH2:43][CH2:42]1 |f:1.2.3,4.5,7.8.9|
|
Name
|
|
Quantity
|
29.9 mg
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
|
Name
|
|
Quantity
|
434 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)[B-](F)(F)F.[K+]
|
Name
|
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCC(OC2=C(C1)C=O)(C)C
|
Name
|
|
Quantity
|
7.04 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C2CCC(OC2=C(C1)C=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |